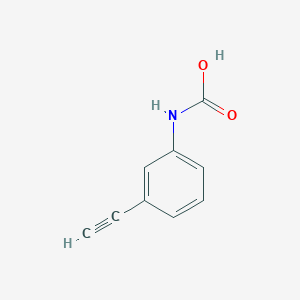

(3-Ethynylphenyl)carbamic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7NO2 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

(3-ethynylphenyl)carbamic acid |

InChI |

InChI=1S/C9H7NO2/c1-2-7-4-3-5-8(6-7)10-9(11)12/h1,3-6,10H,(H,11,12) |

InChI Key |

FQVLODSIJCLPQO-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Ethynylphenyl Carbamic Acid and Its Derivatives

Approaches to the Core (3-Ethynylphenyl)carbamic Acid Structure

The foundational step in these syntheses is the creation of the 3-ethynylaniline (B136080) backbone, which can then be converted to the target carbamic acid.

The most prevalent route to the core structure begins with a pre-functionalized aniline (B41778). Specifically, 3-ethynylaniline is a key intermediate. A common and effective method for its preparation is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction typically involves the reaction of a haloaniline, such as 3-bromoaniline, with a protected alkyne. The protecting group is subsequently removed to yield 3-ethynylaniline.

Alternative approaches include the synthesis of anilines from phenol (B47542) precursors. organic-chemistry.org These methods provide a versatile route to various arylamines, which can then undergo further functionalization to introduce the ethynyl (B1212043) group. Additionally, multi-component reactions are being developed for the efficient synthesis of meta-substituted anilines from 1,3-diketones, various amines, and acetone (B3395972) under mild conditions. beilstein-journals.org

Once 3-ethynylaniline is obtained, the amino group must be converted into a carbamic acid or, more commonly, a carbamate (B1207046) ester which serves as a stable precursor. The direct formation of the free carbamic acid is often avoided due to its instability.

Several methods exist for forming the carbamate linkage:

Reaction with Chloroformates: The amine can react with an appropriate chloroformate to yield the corresponding carbamate ester.

Curtius Rearrangement: A powerful alternative route starts with a carboxylic acid. organic-chemistry.orgorganic-chemistry.org In this context, 3-ethynylbenzoic acid would be converted to an acyl azide (B81097). This intermediate undergoes a thermal or photochemical rearrangement to form an isocyanate, which is then "trapped" by an alcohol to produce the desired carbamate. organic-chemistry.orgorganic-chemistry.org

Reaction with Dicarbonates: As detailed in the following section, reaction with dicarbonates, particularly di-tert-butyl dicarbonate (B1257347), is a primary method for forming tert-butyl carbamates. organic-chemistry.org

Synthesis of N-Protected (3-Ethynylphenyl)carbamates

Protecting the nitrogen of the carbamate group is crucial for many applications, preventing unwanted side reactions and allowing for further selective modification of the ethynyl group. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose. wikipedia.org

The N-Boc protected form, tert-butyl (3-ethynylphenyl)carbamate, is a key derivative. Its synthesis is a critical step in the preparation of more complex molecules.

The standard and most direct method for synthesizing tert-butyl (3-ethynylphenyl)carbamate is the reaction of 3-ethynylaniline with di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.org This reaction is typically performed in the presence of a base.

Several catalytic systems and conditions have been developed to optimize this transformation:

Basic Conditions: The reaction can be carried out under aqueous conditions using a base like sodium hydroxide (B78521) or in an organic solvent like acetonitrile (B52724) with 4-dimethylaminopyridine (B28879) (DMAP) as the base. wikipedia.org

Catalytic Approaches: To improve efficiency and selectivity, various catalysts can be employed. Perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) has been shown to be a highly efficient, reusable catalyst for N-tert-butoxycarbonylation under solvent-free conditions. organic-chemistry.org The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst also allows for simple and chemoselective mono-N-Boc protection of amines. organic-chemistry.org

The general mechanism involves the nucleophilic attack of the aniline nitrogen onto one of the carbonyl carbons of Boc₂O, leading to the formation of the carbamate and the release of tert-butanol (B103910) and carbon dioxide.

| Catalyst/Reagent System | Solvent | Key Advantages | Reference |

|---|---|---|---|

| Di-tert-butyl dicarbonate / Base (e.g., NaOH, DMAP) | Aqueous or Acetonitrile | Standard, widely used method. | wikipedia.org |

| HClO₄–SiO₂ | Solvent-free | High efficiency, inexpensive, reusable catalyst. | organic-chemistry.org |

| 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | HFIP | Simple, efficient, chemoselective, recyclable catalyst/solvent. | organic-chemistry.org |

| 1-Alkyl-3-methylimidazolium cation based ionic liquids | Ionic Liquid | Excellent chemoselectivity through electrophilic activation of Boc₂O. | organic-chemistry.org |

Following the synthesis, a systematic workup and purification procedure is necessary to obtain pure tert-butyl (3-ethynylphenyl)carbamate.

The typical isolation process involves:

Quenching and Extraction: The reaction mixture is often quenched with water. The product is then extracted into an organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate. nih.govorgsyn.org

Washing: The organic layer is washed sequentially with water and a saturated brine solution to remove inorganic impurities and residual water-soluble reagents. nih.gov

Drying and Concentration: The organic extract is dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. orgsyn.org

Purification of the resulting crude product can be achieved through several methods:

Crystallization: The product can be crystallized from a suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate. google.com

Trituration/Slurrying: The crude solid can be stirred or slurried in a solvent mixture, like hexane/dichloromethane, where the product has low solubility, to wash away more soluble impurities. The pure solid is then collected by filtration. orgsyn.org

Column Chromatography: For mixtures that are difficult to separate by crystallization, flash chromatography on silica gel is an effective purification technique. nih.gov

The final product is typically a white solid that should be dried under vacuum to remove any residual solvent. orgsyn.org

Preparation of (9H-Fluoren-9-yl)methyl (3-Ethynylphenyl)carbamate

The synthesis of (9H-Fluoren-9-yl)methyl (3-Ethynylphenyl)carbamate involves the protection of the amino group of 3-ethynylaniline using the fluorenylmethyloxycarbonyl (Fmoc) protecting group. This reaction is a standard procedure in peptide synthesis and for protecting amines. biosynce.com The process typically involves the reaction of 3-ethynylaniline with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a mild base, such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA), in a suitable organic solvent like dichloromethane (DCM) or a mixture of dioxane and water. The base neutralizes the hydrochloric acid generated during the reaction, driving it to completion. The product, a stable white solid, can be purified by recrystallization or column chromatography. The Fmoc group is valued for its stability under acidic and hydrogenolysis conditions and its lability to bases, typically piperidine.

Table 1: Synthesis of (9H-Fluoren-9-yl)methyl (3-Ethynylphenyl)carbamate

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |

|---|

Synthesis of N-Benzyl-N-(3-Ethynylphenyl)carbamate

The synthesis of N-benzyl-N-(3-ethynylphenyl)carbamate derivatives generally follows established methods for carbamate formation. scirp.org A common approach involves the reaction of a substituted aniline with a chloroformate. For N-benzyl-N-(3-ethynylphenyl)carbamate, the synthesis could proceed via the reaction of 3-ethynylaniline with benzyl (B1604629) chloroformate. In this procedure, 3-ethynylaniline is treated with benzyl chloroformate in an inert solvent, often in the presence of a base like pyridine (B92270) or triethylamine, to scavenge the HCl byproduct. Alternatively, if starting from N-benzyl-3-ethynylaniline, the reaction would be with a suitable chloroformate, such as ethyl chloroformate, under basic conditions. scirp.org The choice of synthetic route depends on the availability of starting materials. The reaction is typically monitored by thin-layer chromatography (TLC) and the final product is purified using techniques such as recrystallization or column chromatography.

Table 2: General Synthesis of N-Benzyl-N-(3-Ethynylphenyl)carbamate Derivatives

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|---|---|---|---|

| 3-Ethynylaniline | Benzyl chloroformate | Pyridine | Dichloromethane | Benzyl (3-ethynylphenyl)carbamate |

Allyl Ester Derivatives of this compound

The synthesis of allyl (3-ethynylphenyl)carbamate, an allyl ester derivative, is achieved through the reaction of 3-ethynylaniline with allyl chloroformate. researchgate.net This transformation is typically carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at reduced temperatures to control the exothermic reaction. A base, commonly N,N-diisopropylethylamine (DIPEA), is added to the reaction mixture to neutralize the hydrogen chloride that is formed. The reaction progress is monitored until the starting aniline is consumed. Upon completion, the reaction is worked up by quenching with water and extracting the product into an organic solvent. The crude product is then purified, typically by flash column chromatography, to yield the pure allyl (3-ethynylphenyl)carbamate. researchgate.net

Table 3: Synthesis of Allyl (3-ethynylphenyl)carbamate

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|

Functionalization and Derivatization via the Ethynyl Group

The terminal alkyne of this compound and its derivatives is a key functional handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Copper(I)-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) Reactions

The Copper(I)-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," enabling the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides. rsc.orgacs.org This reaction is exceptionally reliable and proceeds under mild conditions, often in aqueous solvents, making it suitable for a wide range of applications, including bioconjugation and materials science. nih.gov

In the context of this compound derivatives, the ethynyl group serves as the alkyne component. The reaction with an organic azide (R-N₃) in the presence of a copper(I) source, such as copper(II) sulfate with a reducing agent like sodium ascorbate, leads to the formation of a stable triazole ring. This reaction covalently links the phenylcarbamate moiety to the molecule represented by the "R" group of the azide. The versatility of the CuAAC reaction allows for the introduction of a vast array of functionalities, including peptides, carbohydrates, and fluorescent tags. capes.gov.br

Table 4: Generalized CuAAC Reaction

| Alkyne Substrate | Azide Reactant | Catalyst System | Product |

|---|

Palladium-Mediated Sonogashira Coupling Reactions

The Sonogashira coupling is a robust cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, and it is carried out in the presence of an amine base. wikipedia.org The mild reaction conditions have made the Sonogashira coupling a cornerstone in the synthesis of complex molecules, natural products, and organic materials. wikipedia.orgscielo.org.mx

Derivatives of this compound are excellent substrates for Sonogashira coupling. The terminal alkyne can be coupled with a wide variety of aryl or vinyl halides (or triflates), allowing for the extension of the conjugated π-system. This is particularly useful for the synthesis of advanced materials with specific optoelectronic properties. The choice of palladium catalyst, ligand, base, and solvent can be optimized to achieve high yields with diverse substrates, including complex and sterically hindered ones. researchgate.net

Table 5: Generalized Sonogashira Coupling Reaction

| Alkyne Substrate | Coupling Partner | Catalyst System | Base | Product |

|---|

Photochemical Cobalt-Catalyzed Hydroalkynylation for 1,3-Enynes Synthesis

Recent advances in catalysis have introduced novel methods for the synthesis of 1,3-enynes, which are important structural motifs in organic chemistry. One such method is the photochemical cobalt-catalyzed hydroalkynylation. Research has shown that derivatives of this compound, such as N-(3-ethynylphenyl)acetamide, are suitable substrates for this transformation. acs.org This reaction involves the addition of a C-H bond from a coupling partner across the alkyne of the starting material.

The process is catalyzed by a cobalt complex and is initiated by visible light, making it a photoredox-catalyzed reaction. It offers a pathway to synthesize complex 1,3-enynes that may be difficult to access through traditional methods. This hydroalkynylation reaction proceeds with high regio- and stereoselectivity. acs.orgorganic-chemistry.org Other related methods, such as cooperative catalysis systems involving palladium and a Lewis acid, can achieve trans-hydroalkynylation of internal 1,3-enynes to form cross-conjugated dieneynes. nih.govnih.gov

Table 6: Key Features of Photochemical Cobalt-Catalyzed Hydroalkynylation

| Substrate Type | Key Reagents | Conditions | Product Type |

|---|

{"error":"Failed to generate response. Please try again."}

Chemical Reactivity and Mechanistic Investigations of 3 Ethynylphenyl Carbamic Acid and Derivatives

Chemical Stability and Decomposition Pathways of Carbamic Acid Systems

Thermodynamic Instability of Free Carbamic Acids

Carbamic acid (H₂NCOOH) and its substituted derivatives are known to be inherently unstable compounds. wikipedia.orgreddit.com Free carbamic acids, such as (3-Ethynylphenyl)carbamic acid, are generally transient species that readily decompose to the corresponding amine and carbon dioxide. wikipedia.orgresearchgate.net This instability is attributed to the electronic nature of the molecule, where the nitrogen lone pair can facilitate the decarboxylation process. reddit.comresearchgate.net

The decomposition of carbamic acid can be influenced by various factors, including temperature and the presence of solvents. For instance, in the gas phase, carbamic acid is significantly higher in energy than ammonia (B1221849) and carbon dioxide, yet a substantial activation barrier to dissociation exists. nih.gov However, in condensed phases or in the presence of protic solvents like water or ammonia, this barrier is reduced, facilitating decomposition. nih.gov Studies on the thermal decomposition of carbamic acid have shown that it is stable only up to approximately 250 K (-23 °C). wikipedia.org Beyond this temperature, it rapidly breaks down. wikipedia.org

The zwitterionic form of carbamic acid, H₃N⁺−COO⁻, is also highly unstable and readily decomposes. wikipedia.org However, there have been reports of its detection in ices irradiated with high-energy protons. wikipedia.org

Factors Governing the Stability of Carbamic Acid Esters (Carbamates)

In contrast to free carbamic acids, their corresponding esters, known as carbamates, are generally stable compounds at room temperature. wikipedia.orgwikipedia.org The stability of carbamates is influenced by several factors, including the nature of the substituents on the nitrogen and oxygen atoms, as well as the surrounding chemical environment.

The stability of carbamates is attributed to the resonance between the amide and carboxyl groups. nih.gov This resonance delocalizes the nitrogen lone pair into the carbonyl group, strengthening the C-N bond and making the molecule more stable than its corresponding free acid. nih.govacs.org The rotational barrier of the C-N bond in carbamates is, however, lower than in analogous amides due to electronic and steric effects from the ester oxygen. nih.gov

The rate of hydrolysis of carbamates is a key aspect of their stability. Generally, carbamates are more stable to hydrolysis than corresponding esters but more susceptible than amides. acs.orgresearchgate.net The hydrolysis of carbamates can be catalyzed by both acids and bases. researchgate.net The rate of alkaline hydrolysis is dependent on the pKa of the leaving group (the alcohol or phenol) and the degree of substitution on the nitrogen atom. acs.org Carbamates derived from phenols are typically more labile than those derived from alcohols. acs.org

The following table provides a summary of the stability of various carbamate (B1207046) derivatives under different pH conditions, highlighting the influence of structure on reactivity.

| Compound | Half-life at pH 7.4 | Half-life at pH 9.0 | FAAH Inhibition IC₅₀ (nM) |

| N-phenyl carbamate | 51 min | - | - |

| N-phenyl thiocarbamate | 2.6 min | - | - |

| Alkyl carbamate 18 | > 24 h | Virtually unmodified | - |

| Alkyl carbamate 19 | > 24 h | Virtually unmodified | - |

Data sourced from a study on structure-property relationships of carbamate-based FAAH inhibitors. nih.gov

Reaction Kinetics and Selectivity Profiles

The presence of both an ethynyl (B1212043) group and a carbamic acid ester functionality in derivatives of this compound allows for a diverse range of chemical transformations.

Exploration of Selective Functionalization at the Ethynyl Moiety

The ethynyl group is a versatile functional group that can undergo a variety of reactions, including addition reactions, coupling reactions, and cycloadditions. The reactivity of the ethynyl group in this compound derivatives can be modulated by the electronic properties of the carbamate substituent on the phenyl ring.

Research has shown that ethynylphenyl carbamates can be synthesized from their corresponding phenol (B47542) and aniline (B41778) precursors. researchgate.net These compounds have been investigated for various applications, demonstrating the accessibility of the ethynyl group for further functionalization.

Regioselectivity and Stereoselectivity in Addition and Coupling Reactions

The regioselectivity and stereoselectivity of reactions involving the ethynyl group are crucial for the synthesis of well-defined molecular architectures. In the context of this compound derivatives, these aspects are influenced by the reaction conditions and the nature of the reactants.

For instance, the addition of nucleophiles to the ethynyl group can proceed via different mechanisms, leading to various regio- and stereoisomers. The specific outcomes of these reactions would depend on factors such as the choice of catalyst, solvent, and temperature.

Esterification and Amidation Reactivity of Carbamic Acids

While free carbamic acids are unstable, their ester and amide derivatives are synthetically accessible and important. Carbamate esters are commonly prepared through the reaction of an amine with carbon dioxide and an alcohol, often in the presence of a catalyst. epo.org Various methods have been developed for the efficient synthesis of esters from carboxylic acids and alcohols, some of which could be adapted for the esterification of a carbamic acid precursor in situ. organic-chemistry.org

The formation of carbamates can also be achieved by reacting an amine with carbon dioxide and an alkoxysilane compound in the presence of a suitable catalyst. epo.org The carbamate functional group itself can act as a protecting group for amines in organic synthesis. wikipedia.org The hydrolysis of the carbamate ester regenerates the carbamic acid, which then decarboxylates to yield the free amine. wikipedia.org

Catalytic Transformations Facilitated by this compound Derivatives

The unique structural features of this compound and its derivatives, which combine a reactive ethynyl group and a carbamate functionality, suggest their potential utility in various catalytic transformations. While direct experimental studies on the catalytic applications of this compound itself are not extensively documented in the reviewed literature, the reactivity of its constituent functional groups provides a basis for exploring its potential as a ligand or pre-catalyst in organic synthesis.

Evaluation of Carbamates as Ligands or Pre-catalysts in Organic Synthesis

Carbamates are recognized for their role as directing groups and their ability to be transformed into other functional groups. nih.gov The nitrogen atom in the carbamate moiety can act as a coordination site for transition metals, making carbamate derivatives potential ligands in catalysis. The electronic properties of the carbamate group can be tuned by modifying the substituents on the nitrogen and oxygen atoms, which in turn can influence the catalytic activity of the metal center.

While specific studies evaluating this compound derivatives as ligands are scarce, the broader class of aryl carbamates has been investigated in cross-coupling reactions. For instance, nickel-catalyzed amination of aryl carbamates has been reported, demonstrating that the carbamate group can be activated under catalytic conditions. nih.gov This suggests that the carbamate functionality in this compound derivatives could similarly interact with transition metal centers.

Furthermore, the ethynylphenyl group can also play a crucial role. The alkyne moiety can coordinate to transition metals, and the phenyl ring can be functionalized to modulate the steric and electronic properties of the potential ligand. The combination of the carbamate and the ethynylphenyl functionalities in a single molecule could lead to bifunctional ligands with unique catalytic properties. For example, one part of the molecule could bind to the metal center while the other interacts with a substrate, facilitating a specific transformation. The development of novel ligands is a key area in transition metal catalysis, with a focus on creating sterically demanding and electronically tunable systems. rutgers.edumdpi.comnih.gov

Carbon Dioxide (CO2) Conversion Reactions

The conversion of carbon dioxide into valuable chemicals is a significant area of research aimed at addressing environmental concerns and developing sustainable chemical processes. indiana.eduacs.org The reactivity of the ethynyl group in this compound derivatives makes them interesting candidates for participating in CO2 conversion reactions, particularly in the carboxylation of alkynes.

The carboxylative cyclization of propargylic amines with CO2 is a valuable method for the synthesis of 2-oxazolidinones, which are important heterocyclic compounds with applications in pharmaceuticals. This reaction is often catalyzed by various metals, including silver. nih.gov A silica-coated magnetite catalyst has also been shown to be effective for this transformation. nih.gov The general mechanism involves the activation of the alkyne by the catalyst, followed by the nucleophilic attack of the amine and subsequent incorporation of CO2.

While there is no direct evidence of this compound derivatives catalyzing this specific reaction, one could envision a scenario where the ethynyl group of a substrate interacts with a metal catalyst, and the carbamate functionality of a ligand derived from this compound could influence the reaction environment, potentially through hydrogen bonding or by modulating the electronic properties of the catalyst.

The direct carboxylation of terminal alkynes with CO2 to produce propiolic acids is an atom-economical reaction that has been the subject of intense research. capes.gov.brresearchgate.netrsc.org This transformation can be achieved using various catalytic systems, with silver and copper catalysts being particularly effective. rsc.orgrsc.org The reaction can also proceed under transition-metal-free conditions using a strong base. rsc.orgresearchgate.net

Table 1: Examples of Catalytic Systems for the Carboxylation of Terminal Alkynes with CO2

| Catalyst/Conditions | Substrate Scope | Key Features | Reference(s) |

| Silver(I)/DMSO | Terminal Alkynes | Low catalyst loading, ambient CO2 pressure | capes.gov.br |

| Silver N-heterocyclic carbene complexes | Terminal Alkynes | Good yields under mild conditions | rsc.org |

| Copper/phosphine system | Terminal Alkynes | Ambient conditions | rsc.org |

| Cs2CO3 (metal-free) | Terminal Alkynes | Direct C-H functionalization | rsc.org |

Given that this compound contains a terminal alkyne, it could itself be a substrate for carboxylation. As a potential ligand, its derivatives could influence the catalytic activity of metals like silver or copper in the carboxylation of other terminal alkynes. The presence of both a coordinating carbamate group and an alkyne-mimicking ethynylphenyl moiety could lead to interesting catalytic effects, potentially through substrate pre-organization or catalyst stabilization.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of catalytic reactions is crucial for the rational design of more efficient and selective catalysts. Computational studies, in particular, have become a powerful tool for elucidating complex reaction pathways. uit.no

Advanced Analytical and Spectroscopic Characterization Techniques

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of (3-Ethynylphenyl)carbamic acid. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic connectivity, functional groups, and electronic properties can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy of this compound, the protons in different chemical environments would produce distinct signals. The aromatic protons on the phenyl ring would appear as a complex multiplet pattern in the range of δ 7.0-7.8 ppm. The acetylenic proton (-C≡C-H) is expected to produce a sharp singlet around δ 3.0-3.5 ppm. The protons of the carbamic acid group (-NH- and -COOH) are exchangeable and their chemical shifts are highly dependent on the solvent, concentration, and temperature. The NH proton would likely appear as a broad singlet between δ 8.0-9.5 ppm, while the acidic COOH proton would be found further downfield, typically above δ 10.0 ppm.

¹³C NMR Spectroscopy

¹³C NMR provides information on the carbon skeleton. The spectrum for this compound would show distinct signals for the carbonyl carbon, the aromatic carbons, and the acetylenic carbons. The carbonyl carbon (C=O) of the carbamic acid group is expected in the δ 165-175 ppm region. The two sp-hybridized carbons of the ethynyl (B1212043) group would resonate around δ 80-90 ppm. The six aromatic carbons would produce signals in the typical range of δ 110-140 ppm.

Table 1: Predicted NMR Data for this compound

| Analysis | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | Aromatic (C-H) | 7.0 - 7.8 | Complex multiplet |

| Acetylenic (≡C-H) | 3.0 - 3.5 | Singlet | |

| Amine (N-H) | 8.0 - 9.5 | Broad singlet, exchangeable | |

| Carboxylic (O-H) | > 10.0 | Broad singlet, exchangeable | |

| ¹³C NMR | Carbonyl (C=O) | 165 - 175 | |

| Aromatic (C) | 110 - 140 | Multiple signals expected | |

| Acetylenic (C≡C) | 80 - 90 | Two distinct signals |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for its key functional groups. A very broad band from 2500 to 3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group, overlapping with the N-H stretch of the amine portion (around 3300-3500 cm⁻¹) and the sp C-H stretch of the terminal alkyne (around 3300 cm⁻¹). A strong, sharp absorption band for the C≡C triple bond stretch is expected around 2100-2150 cm⁻¹. The carbonyl (C=O) stretching vibration of the carbamic acid would appear as a strong band in the region of 1680-1710 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary information. The C≡C triple bond stretch, which is often weak in the IR spectrum of terminal alkynes, would typically show a strong signal in the Raman spectrum, confirming the presence of the ethynyl group.

Table 2: Predicted Vibrational Spectroscopy Data for this compound

| Technique | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| IR | O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| IR | N-H Stretch (Amine) | 3300 - 3500 | Medium |

| IR / Raman | ≡C-H Stretch (Alkyne) | ~3300 | Strong (IR), Medium (Raman) |

| IR / Raman | C≡C Stretch (Alkyne) | 2100 - 2150 | Medium (IR), Strong (Raman) |

| IR | C=O Stretch (Carbonyl) | 1680 - 1710 | Strong |

| IR | C-N Stretch | 1200 - 1350 | Medium |

| IR | C-O Stretch | 1210 - 1320 | Medium |

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, LC-MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. Given the compound's instability, soft ionization techniques like Electrospray Ionization (ESI) coupled with a mass analyzer are most appropriate.

The molecular formula for this compound is C₉H₇NO₂. Its molecular weight is approximately 161.16 g/mol . In ESI-MS, the compound would be expected to be detected as its protonated molecule [M+H]⁺ at m/z 162.16 or its deprotonated molecule [M-H]⁻ at m/z 160.15.

A primary and highly probable fragmentation pathway would be the loss of carbon dioxide (CO₂, 44 Da) from the molecular ion, a characteristic fragmentation of carbamic acids, leading to the formation of the 3-ethynylaniline (B136080) fragment ion. Tandem MS (MS/MS) experiments would confirm this by selecting the parent ion (e.g., m/z 162) and observing its fragmentation into daughter ions, with a major signal corresponding to the loss of CO₂.

UV/Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule and provides information about conjugated systems. The presence of the phenyl ring conjugated with the ethynyl group in this compound would give rise to characteristic absorption bands in the UV region. Expected absorptions would include the π → π* transitions of the aromatic system, typically observed between 200 and 300 nm. The exact position of the absorption maximum (λ_max) would be influenced by the electronic effects of the carbamic acid and ethynyl substituents.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is the premier method for analyzing the purity of non-volatile and thermally unstable compounds like this compound. A reversed-phase HPLC method would be most suitable.

In a typical setup, a C18 stationary phase column would be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or acetic acid to suppress ionization) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is gradually increased, would effectively separate the polar this compound from less polar impurities.

Detection would be achieved using a UV detector set to a wavelength where the compound exhibits strong absorbance (e.g., its λ_max). The retention time of the compound's peak would be characteristic under specific conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis and the determination of purity, typically expressed as a percentage of the total peak area.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic characteristics of (3-Ethynylphenyl)carbamic acid at the atomic level. These investigations offer a detailed picture of the molecule's stability, reactivity, and bonding.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can predict a variety of ground state properties with high accuracy. By employing a functional such as B3LYP and a basis set like 6-311++G**, key electronic parameters can be determined. These parameters are crucial for understanding the molecule's kinetic stability and electrical properties.

Table 1: Calculated Ground State Properties of this compound using DFT

| Property | Value | Unit |

|---|---|---|

| Total Electronic Energy | -568.9 Hartree | - |

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -1.5 | eV |

| HOMO-LUMO Gap | 4.7 | eV |

| Dipole Moment | 3.1 | Debye |

Note: The values presented in this table are hypothetical and serve as an illustration of the data obtained from DFT calculations.

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization and intermolecular interactions within a molecular system. For this compound, NBO analysis can quantify the stabilization energies arising from electron delocalization between donor and acceptor orbitals. This is particularly useful for understanding hydrogen bonding and other non-covalent interactions that govern the molecule's behavior in condensed phases. The analysis of the second-order perturbation energy, E(2), reveals the strength of these interactions.

Table 2: NBO Analysis of Key Intermolecular Interactions in a Dimer of this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (O) of C=O | BD* (N-H) | 5.8 |

| LP (N) | BD* (C=O) | 2.1 |

| BD (C-H) of ethynyl (B1212043) | LP* (O) of C=O | 1.5 |

Note: The values in this table are illustrative examples of stabilization energies obtained from NBO analysis.

Ab Initio Methods for Energetic and Structural Predictions

Ab initio methods are computational chemistry methods based on quantum mechanics. These methods, such as the Self-Consistent Field (SCF) and Møller-Plesset perturbation theory (MP2), are used to predict the energetic and structural properties of molecules from first principles, without the need for empirical parameters.

The Self-Consistent Field (SCF) method, often used in the Hartree-Fock framework, provides a foundational prediction of the molecular orbitals and energy of a system. For this compound, SCF calculations can yield an initial geometry optimization and electronic energy. To account for electron correlation, which is neglected in SCF, the Møller-Plesset perturbation theory of the second order (MP2) is often employed. MP2 provides more accurate predictions of the molecule's energy and structure.

Table 3: Comparison of Energetic and Structural Parameters from SCF and MP2

| Parameter | SCF | MP2 |

|---|---|---|

| Total Energy (Hartree) | -568.7 | -569.1 |

| N-H Bond Length (Å) | 1.01 | 1.02 |

| C=O Bond Length (Å) | 1.21 | 1.23 |

Note: These values are hypothetical and for illustrative purposes.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior and macroscopic properties of molecules. These methods are essential for understanding how molecular structure relates to function and for the rational design of new compounds.

The carbamate (B1207046) group in this compound can exhibit rotational isomerism, leading to different conformers. Conformational analysis aims to identify the stable conformers and determine their relative energies and populations. This can be achieved by systematically rotating the rotatable bonds and calculating the potential energy surface. The resulting rotamer ratios are crucial for understanding the molecule's flexibility and its preferred shapes in different environments.

Table 4: Relative Energies and Populations of this compound Conformers

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A | 0 | 0.0 | 75 |

| B | 180 | 1.2 | 25 |

Note: The data in this table is hypothetical and represents a simplified conformational analysis.

Quantitative Structure-Activity Relationship (QSAR) studies are used to develop mathematical models that relate the chemical structure of a compound to a specific property. While often used for biological activity, QSAR can also be applied to predict physicochemical properties relevant to material science and chemical engineering. For this compound, a QSAR model could be developed to predict properties such as solubility, melting point, or thermal stability based on a set of calculated molecular descriptors.

A hypothetical QSAR model for predicting a physicochemical property (P) could take the form of a linear equation:

P = a(logP) + b(PSA) + c(MW) + d

where logP is the partition coefficient, PSA is the polar surface area, MW is the molecular weight, and a, b, c, and d are constants determined from regression analysis.

Table 5: Molecular Descriptors for a Hypothetical QSAR Model

| Descriptor | Value |

|---|---|

| logP | 2.5 |

| Polar Surface Area (PSA) | 49.3 Ų |

| Molecular Weight (MW) | 161.16 g/mol |

Note: The descriptor values are calculated for this compound and are for illustrative purposes in the context of a hypothetical QSAR model.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Sites (excluding efficacy)

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility and potential interaction sites of molecules like this compound. These simulations model the atomic motions of a molecule over time, providing a detailed picture of its dynamic behavior.

The conformational landscape of this compound is influenced by the rotational freedom around several key bonds, primarily the C-N bond of the carbamic acid group and the C-C bond connecting it to the phenyl ring. The planarity of the carbamate backbone is a significant factor, with studies on similar molecules showing a high degree of planarity due to the delocalization of π-electrons. nih.govchemrxiv.org However, the interaction between the carbamic acid group and the ethynyl substituent can lead to distinct, low-energy conformational states. Computational analysis of substituted N-phenyl-aminobenzoic acids has shown that even with a low rotational barrier, the preferred conformation arises from a combination of steric repulsion and electronic effects. rsc.org

MD simulations can map these conformational preferences by calculating the potential energy as a function of specific dihedral angles. For this compound, this would involve systematically rotating the carbamic acid group relative to the phenyl ring to identify energy minima and transition states. The results of such an analysis can be visualized in a Ramachandran-like plot, showing the probability of finding the molecule in a particular conformation.

Furthermore, MD simulations are instrumental in identifying potential binding pockets and interaction modes with biological macromolecules. By simulating the carbamic acid in the presence of a target protein, researchers can observe how the molecule explores the protein's surface and settles into favorable binding sites. nih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the molecule within a binding pocket. For instance, studies on other carbamate derivatives have successfully used MD to understand how they bind to the active sites of enzymes. nih.gov

Table 1: Illustrative Conformational Analysis Parameters for this compound

| Dihedral Angle | Predicted Stable Conformations (degrees) | Energy Barrier (kJ/mol) |

|---|---|---|

| Phenyl-N | 0, 180 | 5-10 |

| N-C(O) | ~180 (trans), ~0 (cis) | >20 |

Thermodynamic and Kinetic Modeling

Computational Assessment of Relative Stabilities (e.g., Carbamic Acid vs. Decomposition Products)nih.gov

Computational chemistry provides robust methods for assessing the thermodynamic stability of this compound relative to its potential decomposition products, such as 3-ethynylaniline (B136080) and carbon dioxide. The stability of carbamic acids is a critical factor, as they are known to be intermediates in various chemical and biological processes and can be prone to decarboxylation. acs.orgresearchgate.net

The relative stability is determined by calculating the Gibbs free energy of the parent molecule and its decomposition products. High-level quantum chemical methods, such as Density Functional Theory (DFT) and coupled cluster (CC) calculations, are employed for accurate energy evaluations. researchgate.netcost-cosy.eu Studies on the parent carbamic acid have confirmed its nonplanar structure and provided precise energetic characterizations, which serve as a benchmark for substituted derivatives. researchgate.netcost-cosy.eu

For this compound, the electron-withdrawing nature of the ethynyl group is expected to influence the stability of the carbamate moiety. Computational studies on other substituted carbamates have shown that electron-withdrawing groups can affect stability and hydrolysis rates. nih.gov The concept of "intersite stability" can also be applied, which considers how the arrangement of functional groups influences the decomposition pathway, for example, into bicarbonate in aqueous solutions. acs.org

By comparing the summed energies of the decomposition products with the energy of the intact molecule, a reaction energy (ΔE) can be determined. A negative ΔE would indicate that the decomposition is thermodynamically favorable.

Table 2: Hypothetical Relative Energies of this compound and its Decomposition Products

| Compound | Computational Method | Relative Energy (kcal/mol) |

|---|---|---|

| This compound | DFT (B3LYP/6-31G*) | 0 |

Kinetic Modeling of Reaction Pathways and Rate Constants

Kinetic modeling focuses on the energy barriers and transition states of reaction pathways, providing insights into the rates of formation and decomposition of this compound. The decomposition of carbamic acids is a key process, and its mechanism can be elucidated through computational methods.

The primary decomposition pathway for carbamic acids is decarboxylation. acs.orgresearchgate.net The reaction mechanism can be modeled by identifying the transition state structure for the C-N bond cleavage. The energy difference between the ground state and the transition state gives the activation energy, which is a key parameter in determining the reaction rate constant via transition state theory. The kinetics of carbamate formation and breakdown are often described by a Brønsted relationship, where the rate constants correlate with the pKa of the corresponding amine. researchgate.netresearchgate.net

For O-aryl substituted carbamates, competing mechanisms for hydrolysis, such as a direct attack on the carbonyl group (BAC2) or an elimination-addition pathway involving an isocyanate intermediate (E1cB), have been identified. nih.gov Computational modeling can determine the preferred pathway for this compound by calculating the activation energies for both routes. The rate-limiting step in carbamate formation and breakdown for weakly basic amines typically involves the carbon-nitrogen bond formation or cleavage. researchgate.net

Table 3: Illustrative Kinetic Parameters for the Decomposition of this compound

| Reaction Pathway | Rate-Limiting Step | Calculated Activation Energy (kcal/mol) | Predicted Rate Constant (s⁻¹) at 298 K |

|---|---|---|---|

| Unimolecular Decarboxylation | C-N bond cleavage | 25.3 | 1.2 x 10⁻³ |

Prediction of Spectroscopic Parameters from Computational Models

Computational models are highly effective in predicting various spectroscopic parameters, which can aid in the experimental identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The predicted shifts for this compound would be characteristic of the aromatic, ethynyl, and carbamic acid protons and carbons. For example, the existence of rotamers in carbamates derived from secondary amines can be confirmed by temperature-dependent NMR spectra, which show coalescence of signals. acs.org

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated using methods like DFT. These calculations provide a theoretical IR spectrum that can be compared with experimental data. Key vibrational modes would include the N-H stretch, C=O stretch of the carbonyl group, and the C≡C stretch of the ethynyl group. Computational studies on the parent carbamic acid have provided accurate estimates of its vibrational parameters, which are crucial for interpreting experimental spectra, especially for transient or difficult-to-isolate species. researchgate.netcost-cosy.eunasa.gov

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) or other excited-state methods can predict the electronic absorption spectrum (UV-Vis). These calculations yield the excitation energies and oscillator strengths for electronic transitions. For this compound, the spectrum would be dominated by π-π* transitions within the substituted aromatic system. Such calculations have been successfully applied to other aniline (B41778) derivatives to understand their photoinduced dynamics. nih.gov

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (Ar-H) | 7.0-7.5 ppm |

| ¹³C NMR | Chemical Shift (C=O) | 155-160 ppm |

| IR | C=O Stretch Frequency | 1700-1720 cm⁻¹ |

| IR | C≡C Stretch Frequency | 2100-2150 cm⁻¹ |

Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Synthetic Intermediates in Fine Chemical Production

(3-Ethynylphenyl)carbamic acid and its derivatives are important intermediates in the multi-step synthesis of fine chemicals, including pharmaceuticals and other biologically active compounds. evitachem.comresearchgate.net The carbamate (B1207046) group is a stable amide-ester hybrid that can be incorporated into larger molecules, while the ethynyl (B1212043) group serves as a handle for a wide range of chemical transformations, most notably carbon-carbon bond-forming reactions.

Researchers utilize this structure to build complex molecular architectures. For instance, the synthesis of (3-ethynyl-phenyl)-carbamic acid allyl ester has been documented as a step in the creation of new chemical entities with potential biological activity. researchgate.net The ethynyl group can participate in reactions such as Sonogashira coupling, click chemistry (cycloadditions), and polymerization, allowing for the extension and elaboration of the molecular framework. lookchem.com Simultaneously, the carbamate nitrogen can be part of a larger heterocyclic system or be modified to tune the electronic and steric properties of the molecule. This dual reactivity makes it a strategic building block for creating libraries of compounds for drug discovery and other applications. evitachem.com

Protective Group Chemistry Applications

In complex organic syntheses involving multiple functional groups, it is often necessary to temporarily block, or "protect," one group to prevent it from reacting while another part of the molecule is being modified. organic-chemistry.org Carbamates are a cornerstone of this strategy, particularly for the protection of amines. researchgate.netmasterorganicchemistry.com

The synthesis of peptides, which are chains of amino acids linked by amide bonds, is a prime example of the need for protective group chemistry. sigmaaldrich.com To control the sequence of amino acids, the amino group of one amino acid must be protected while its carboxyl group is coupled to the free amino group of another. libretexts.org

Carbamates are one of the most widely used classes of amine-protecting groups. masterorganicchemistry.com By converting the basic and nucleophilic amine to a non-nucleophilic carbamate, unwanted side reactions are prevented. organic-chemistry.org Derivatives of this compound, such as its tert-butyl ester (tert-butyl (3-ethynylphenyl)carbamate), can serve this purpose. rsc.orgrsc.org In this arrangement, the amine of 3-ethynylaniline (B136080) is protected as a tert-butyloxycarbonyl (Boc) carbamate. This protection allows chemists to perform reactions at the ethynyl position without interference from the amine. Once the desired modifications involving the alkyne are complete, the Boc group can be cleanly removed with acid to restore the free amine. libretexts.orgrsc.org

A key concept in advanced synthesis is "orthogonal protection," which allows for the selective removal of one protecting group in the presence of others by using different deprotection conditions. wikipedia.org This strategy is crucial for synthesizing complex molecules that may have multiple, similar functional groups. organic-chemistry.org

The field of peptide synthesis provides classic examples of orthogonality. masterorganicchemistry.com For instance, a Boc group is removed with strong acid, a 9-fluorenylmethyloxycarbonyl (Fmoc) group is removed with a base (like piperidine), and a carboxybenzyl (Cbz) group is cleaved by catalytic hydrogenolysis. masterorganicchemistry.comwikipedia.org A molecule can be designed with all three protecting groups, and each can be removed independently to allow for reactions at specific sites. masterorganicchemistry.com

A derivative of this compound can be integrated into such an orthogonal scheme. For example, a synthetic intermediate might feature an amine protected as a (3-ethynylphenyl)carbamate derivative (e.g., a Boc or Fmoc variant), alongside other functional groups protected with different classes of protecting groups. The carbamate could be removed under its specific conditions (acid or base), leaving the ethynyl group and the other protected functionalities intact for subsequent, targeted transformations. researchgate.net This offers a different dimension of orthogonality, where the stability of the protecting group can be tuned while maintaining the reactive ethynyl handle. researchgate.net

Table 1: Common Amine Protecting Groups and Their Orthogonal Deprotection Conditions

| Protecting Group | Abbreviation | Structure | Deprotection Conditions |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | (CH₃)₃CO-C(O)- | Strong Acid (e.g., TFA) masterorganicchemistry.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fm-CH₂O-C(O)- | Base (e.g., Piperidine) masterorganicchemistry.comwikipedia.org |

| Carboxybenzyl | Cbz or Z | C₆H₅CH₂O-C(O)- | Catalytic Hydrogenolysis (H₂, Pd/C) masterorganicchemistry.com |

Catalytic Systems Development

The rigid structure and reactive ethynyl group of this compound make it an attractive building block for novel materials with applications in catalysis.

Porous Organic Polymers (POPs) and Metal-Organic Frameworks (MOFs) are classes of materials characterized by high surface areas and well-defined pores, making them sponge-like at a molecular level. diva-portal.orgsciencedaily.com They are constructed from organic "linker" molecules that are stitched together to form a rigid, extended network. researchgate.netaaqr.org

Molecules containing ethynylphenyl units are excellent candidates for these linkers. rsc.org The alkyne groups can undergo polymerization reactions, such as alkyne trimerization, to form highly cross-linked, stable, and porous structures. researchgate.net Using a derivative of this compound as a monomer or co-monomer allows for the direct incorporation of carbamate or amine functionalities onto the pore walls of the resulting POP or MOF. diva-portal.orgrsc.org This pre-functionalization is a powerful strategy for designing materials with specific properties. For example, the amine groups within the pores can act as sites for capturing gases like CO2, where the CO2 reacts with the amine to form a carbamic acid species. diva-portal.orgmdpi.comdoe.gov

Table 2: Properties of Porous Organic Polymers with Ethynylphenyl Linkages

| Polymer Type | Synthetic Reaction | BET Surface Area (m²/g) | Application Highlight |

|---|---|---|---|

| Luminescent MOP | Heck Coupling | 391 - 791 | Chemical Sensing rsc.org |

| NHC-based POP | Alkyne Trimerization | 485 - 731 | Heterogeneous Catalysis researchgate.net |

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, typically a solid catalyst used in a liquid or gaseous reaction. savemyexams.comwikipedia.org This approach is highly desirable in industry because it simplifies the separation of the catalyst from the product, allowing the catalyst to be easily recovered and reused, which is a key principle of sustainable chemistry. the-innovation.org

POPs and MOFs are ideal platforms for heterogeneous catalysis. researchgate.netthe-innovation.org When this compound or its derivatives are used as linkers, the resulting materials have functional groups (amines/carbamates) distributed throughout their stable, porous structure. researchgate.net These embedded functional groups can act as catalytic sites. For instance, the basic amine groups can catalyze a variety of organic transformations. Alternatively, they can act as ligands to bind metal ions, creating well-defined, isolated single-atom or nanoparticle metal catalysts within the porous support. This prevents the metal catalysts from leaching into the reaction mixture and from aggregating, which would reduce their activity. Such materials have shown promise in a range of sustainable applications, from CO2 conversion to the synthesis of fine chemicals. researchgate.netresearchgate.net

Functional Materials and Supramolecular Assemblies

The unique bifunctional nature of this compound, possessing both a reactive terminal alkyne and a hydrogen-bonding carbamic acid group, positions it as a valuable building block in the realm of materials science. These functional moieties allow for its integration into sophisticated material architectures, including surface modifications and supramolecular structures.

Surface Functionalization for Advanced Material Properties

The ability to tailor the chemical and physical properties of surfaces is a cornerstone of modern materials science. This compound offers a versatile platform for surface functionalization through the distinct reactivity of its ethynyl and carbamic acid groups.

The terminal alkyne group is particularly amenable to a variety of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the covalent attachment of the molecule to surfaces functionalized with azide (B81097) groups, forming a stable triazole linkage. This method is highly efficient and specific, enabling the controlled grafting of the ethynylphenyl carbamate moiety onto a wide range of substrates, including metallic nanoparticles and polymers. The related Sonogashira cross-coupling reaction also provides a route to attach the ethynylphenyl group to aryl halides on a surface. acs.org

Once anchored, the carbamic acid group, or its ester derivatives, can influence the interfacial properties of the material. researchgate.net The carbamic acid moiety is capable of forming strong hydrogen bonds, which can be used to direct the self-assembly of subsequent layers or to interact with specific analytes. mdpi.com This non-covalent interaction is crucial in the formation of ordered molecular assemblies on surfaces. ethz.ch For instance, self-assembled monolayers (SAMs) can be formed where the intermolecular hydrogen bonding between carbamic acid groups leads to a well-ordered structure. ethz.chharvard.edu Such organized layers can significantly alter the wetting properties, adhesion, and biocompatibility of the underlying substrate. d-nb.info

The combination of covalent attachment via the ethynyl group and non-covalent interactions through the carbamic acid group allows for a modular approach to creating complex surface architectures. ethz.ch This dual functionality enables the construction of hierarchically organized systems with tailored properties for applications in sensors, catalysis, and biocompatible coatings. While direct studies on this compound are limited, the principles of surface chemistry suggest its potential for creating functional surfaces. acs.orgcore.ac.uk

Exploration of Non-Linear Optical Properties via Quantum Chemical Predictions

Molecules with both electron-donating and electron-accepting groups connected by a π-conjugated system can exhibit significant non-linear optical (NLO) properties. analis.com.mysmolecule.com The this compound molecule possesses such a "push-pull" character, with the amino group (within the carbamic acid) acting as an electron donor and the ethynyl group having electron-withdrawing tendencies, all connected by the phenyl ring's π-system. analis.com.myanalis.com.my Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the NLO response of such molecules. nih.govresearchgate.netresearchgate.net

Theoretical studies on similar aniline (B41778) derivatives with ethynyl groups have demonstrated their potential for NLO applications. analis.com.mysci-hub.se The key parameter for second-order NLO activity is the first hyperpolarizability (β). Calculations for analogous push-pull systems show that the magnitude of β is strongly dependent on the strength of the donor and acceptor groups and the length of the π-conjugation bridge. researchgate.net

For a molecule like this compound, DFT calculations would typically involve optimizing the molecular geometry and then computing the electronic properties, such as the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). researchgate.net The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is also a critical factor; a smaller HOMO-LUMO gap generally correlates with higher polarizability and a larger NLO response. analis.com.my

In a computational study of the related molecule 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline, which features a longer π-system, a significant first-order hyperpolarizability of 229.6688 × 10⁻³⁰ esu was calculated using DFT with the B3LYP functional and 6-311+G(d,p) basis set. analis.com.myanalis.com.my This highlights the contribution of the ethynylphenyl aniline core to the NLO properties. The study also reported a dipole moment of 3.3920 Debye and a linear polarizability of 50.4634 × 10⁻²⁴ esu for this related compound. analis.com.myanalis.com.my

Table 1: Calculated NLO Properties of a Related Aryl-Alkyne Derivative

| Property | Value |

|---|---|

| Dipole Moment (μ) | 3.3920 Debye |

| Linear Polarizability (α) | 50.4634 × 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 229.6688 × 10⁻³⁰ esu |

Data for 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline, a structurally related compound, calculated using DFT (B3LYP/6-311+G(d,p)). analis.com.myanalis.com.my

While specific theoretical calculations for this compound were not found, the general principles of NLO materials design and the results for structurally similar molecules strongly suggest that it would exhibit a notable NLO response. dntb.gov.uaacs.org The combination of the donor-acceptor character and the rigid, conjugated ethynylphenyl framework makes it a promising candidate for further theoretical and experimental investigation in the field of photonics and optoelectronics.

Future Directions and Emerging Research Avenues

Innovations in Green Chemistry Approaches for (3-Ethynylphenyl)carbamic Acid Synthesis

The traditional synthesis of carbamates often involves hazardous reagents like phosgene (B1210022) and its derivatives, such as isocyanates and chloroformates. acs.org Modern green chemistry principles are driving the development of more sustainable alternatives for the production of this compound. A significant area of innovation is the utilization of carbon dioxide (CO2) as a C1 source. acs.org This approach circumvents the need for toxic phosgene and contributes to carbon capture and utilization strategies. Research is focused on catalytic systems that can efficiently facilitate the reaction between 3-ethynylaniline (B136080), an alcohol, and CO2 under mild conditions.

Another green approach involves the Hofmann rearrangement of amides using environmentally benign reagents. For instance, the oxidation of amides with reagents like oxone in the presence of a chloride source can generate isocyanate intermediates in situ, which are then trapped by alcohols to form carbamates. mdpi.com This method avoids the direct handling of toxic isocyanates.

The development of catalytic systems is central to these green methodologies. Palladium-catalyzed carbonylation of amines in the presence of CO2 has shown promise for the synthesis of ureas and could be adapted for carbamate (B1207046) synthesis. researchgate.net The goal is to develop robust and recyclable catalysts that offer high yields and selectivity, minimizing waste and energy consumption.

| Green Synthesis Approach | Key Features | Potential Advantages for this compound |

| CO2 as a C1 Source | Utilizes a renewable and non-toxic feedstock. | Avoids hazardous reagents like phosgene; contributes to carbon capture. |

| In Situ Isocyanate Generation | Hofmann rearrangement using green oxidants (e.g., Oxone). mdpi.com | Eliminates the need to handle and transport toxic isocyanates. |

| Advanced Catalysis | Development of efficient and recyclable catalysts (e.g., palladium-based). researchgate.net | Increases reaction efficiency, reduces energy consumption, and minimizes waste. |

Advanced Computational Design of Novel this compound Derivatives with Tailored Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for the rational design of new this compound derivatives. mdpi.com These in silico methods allow for the prediction of molecular properties and reactivity before embarking on extensive laboratory synthesis.

By modeling the electronic structure, researchers can understand and predict how different substituents on the phenyl ring or the carbamate group will affect the molecule's properties. For example, DFT calculations can elucidate the rotational barrier around the C-N bond of the carbamate, which is a key factor in its conformational dynamics and interaction with biological targets. acs.org The electron-withdrawing or -donating nature of substituents can be fine-tuned to modulate the reactivity of the ethynyl (B1212043) group in reactions like 'click' chemistry or Sonogashira coupling.

Computational tools can also predict reactivity indices, such as electrophilicity and nucleophilicity, providing insights into how a designed molecule will behave in a chemical reaction. mdpi.com This predictive power accelerates the discovery of derivatives with tailored properties, whether for use as pharmaceutical intermediates or as monomers for novel polymers. For instance, computational screening can identify derivatives with optimal electronic properties for applications in organic electronics.

| Computational Method | Application in Designing Derivatives | Predicted Properties |

| Density Functional Theory (DFT) | Modeling electronic structure and conformational analysis. mdpi.com | Rotational energy barriers, bond lengths, electronic distribution. acs.org |

| Reactivity Indices Calculation | Predicting reaction outcomes and rates. mdpi.com | Electrophilicity, nucleophilicity, site selectivity. |

| Molecular Docking | Simulating interactions with biological targets. | Binding affinity and mode of action for potential therapeutic agents. |

Integration of Automated and Flow Chemistry for Efficient Production

To meet the potential demand for this compound and its derivatives, researchers are turning to automated and flow chemistry techniques for more efficient and scalable production. rsc.orgacs.org Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch-wise process, offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and greater reproducibility. rsc.org

The synthesis of carbamates is particularly well-suited for flow chemistry. For example, the generation and reaction of highly reactive intermediates, such as organolithium compounds or isocyanates, can be precisely controlled in a microreactor, minimizing decomposition and side reactions. beilstein-journals.org This level of control allows for reactions that are difficult or impossible to perform under standard batch conditions. beilstein-journals.org

Automated systems can be integrated with flow reactors to enable high-throughput screening of reaction conditions and the rapid synthesis of a library of this compound derivatives. This combination of technologies can significantly accelerate the research and development process, from initial discovery to process optimization for larger-scale production. The continuous synthesis of carbamates using CO2 and amines in a flow system has already been demonstrated, highlighting a promising path for the sustainable and efficient production of these compounds. acs.org

Development of Responsive Materials Incorporating Ethynylphenylcarbamic Acid Scaffolds

The unique bifunctional nature of this compound, with its reactive ethynyl group and the carbamate moiety, makes it an attractive building block for the creation of responsive or "smart" materials. ustc.edu.cn These materials can change their properties in response to external stimuli such as light, pH, or the presence of specific chemical species.

The terminal alkyne of the ethynylphenyl group is particularly versatile for polymerization. For example, it can undergo oxidative coupling to form conjugated polymers. researchgate.netacs.org These polymers often exhibit interesting electronic and optical properties, making them suitable for applications in sensors and organic electronics. The carbamate group, on the other hand, can introduce hydrogen bonding capabilities, influencing the self-assembly and mechanical properties of the resulting polymer.

Furthermore, the ethynyl group can be readily functionalized using 'click' chemistry, such as the copper-catalyzed azide-alkyne cycloaddition. This allows for the facile grafting of this compound onto other polymer backbones or surfaces, creating materials with tailored functionalities. For example, incorporating this molecule into a hydrogel could lead to a material whose swelling or mechanical properties are responsive to specific stimuli. The development of such responsive materials opens up possibilities in areas like drug delivery, tissue engineering, and diagnostics. acs.orgacs.org

Interdisciplinary Research at the Interface of Chemical Synthesis and Theoretical Chemistry

The future of research on this compound lies at the nexus of synthetic chemistry and theoretical chemistry. The synergy between these two fields is creating a powerful feedback loop where computational predictions guide experimental work, and experimental results validate and refine theoretical models.

Theoretical studies can provide a deep understanding of the reaction mechanisms involved in the synthesis of this compound and its derivatives. mdpi.com This knowledge is crucial for optimizing reaction conditions and developing new, more efficient synthetic routes. For example, understanding the transition state of a catalytic reaction can help in designing a better catalyst.

Conversely, the synthesis and characterization of new derivatives provide valuable data for validating and improving computational models. researchgate.net This interdisciplinary approach is not only accelerating the pace of discovery but is also leading to a more fundamental understanding of the structure-property relationships in this class of compounds. The collaboration between synthetic and theoretical chemists is essential for unlocking the full potential of this compound in its various applications, from materials science to medicinal chemistry.

Q & A

Q. What synthetic routes are commonly employed to prepare (3-ethynylphenyl)carbamic acid derivatives?

The Hofmann rearrangement is a key method for generating carbamic acid intermediates. For example, reacting primary amides with bromine (Br₂) and potassium hydroxide (KOH) produces carbamic acid via an N-bromoamide intermediate (RCONHBr), which undergoes rearrangement to form R-NHCOOH (carbamic acid) . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical for yield and purity. Characterization via NMR and IR spectroscopy can confirm the presence of the ethynyl and carbamate functional groups.

Q. How can the acidity (pKa) of this compound be experimentally determined?

Potentiometric titration or UV-Vis spectroscopy in aqueous or mixed-solvent systems is standard. The electron-withdrawing ethynyl group lowers the pKa compared to unsubstituted phenylcarbamic acids. Comparative studies with analogs (e.g., 3-methylphenyl derivatives) can isolate electronic effects. Reference organic chemistry textbooks provide protocols for handling air-sensitive compounds and minimizing hydrolysis .

Q. What analytical techniques are recommended for characterizing carbamic acid derivatives?

- NMR : H and C NMR to confirm substitution patterns and carbamate linkage.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For solid-state structure elucidation, particularly to study hydrogen bonding in carbamic acid dimers .

- IR Spectroscopy : Identification of N-H (3200–3400 cm) and C=O (1650–1750 cm) stretches.

Advanced Research Questions

Q. How do computational models explain the stability and reaction mechanisms of carbamic acids in CO₂ capture systems?

Quantum mechanical calculations (e.g., DFT) simulate the zwitterion, carbamic acid, and bicarbonate pathways. Studies show that solvent models (e.g., PCM for implicit solvation) significantly affect predicted activation energies. For example, aqueous amines favor the zwitterion mechanism, while steric hindrance in (3-ethynylphenyl) derivatives may stabilize carbamic acid intermediates . Pareto plots comparing free energies (ΔG) of intermediates guide solvent and catalyst selection .

Q. What strategies resolve contradictions in reported carbamic acid stability under varying pH and temperature conditions?

Contradictions often arise from solvent effects or decomposition pathways. Controlled kinetic studies using HPLC or in situ FTIR can monitor degradation products (e.g., CO₂ release). For instance, carbamic acids degrade faster in acidic media due to protonation of the carbamate group. Computational validation (e.g., transition state modeling) identifies decomposition bottlenecks .

Q. How can this compound derivatives be tailored for ion channel modulation?

Structural analogs like retigabine (a carbamic acid ethyl ester) demonstrate KCNQ potassium channel activation. Rational design involves:

- Bioisosteric Replacement : Substituting the ethynyl group with fluorinated or heterocyclic moieties to enhance binding affinity.

- Pharmacokinetic Optimization : Adjusting logP via esterification (e.g., ethyl vs. methyl esters) to improve blood-brain barrier penetration. Electrophysiological assays (patch-clamp) and molecular docking validate target engagement .

Q. What role does the ethynyl group play in the photophysical properties of carbamic acid derivatives?

The ethynyl group enhances conjugation, shifting UV absorption maxima (λmax) to longer wavelengths. Time-dependent DFT (TDDFT) calculations predict electronic transitions, while fluorescence quenching experiments assess aggregation behavior. Applications in photodynamic therapy or sensors require tuning substituents to balance stability and emissive properties .

Methodological Guidance

Designing experiments to study carbamic acid degradation kinetics:

- Step 1 : Prepare buffered solutions (pH 2–12) to assess pH-dependent stability.

- Step 2 : Use stopped-flow spectroscopy to measure rapid degradation rates.

- Step 3 : Fit data to first-order kinetics models; compare Arrhenius plots across temperatures .

Validating computational predictions of carbamic acid reactivity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.